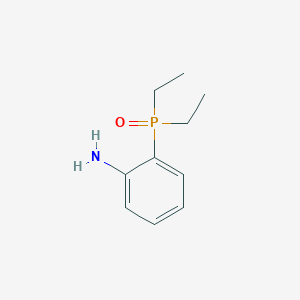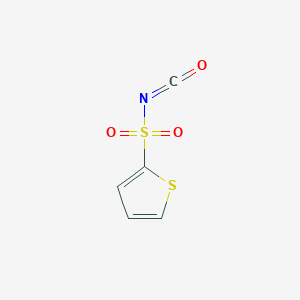
(2-Aminophenyl)diethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminophenyl)diethylphosphine oxide is an organic compound with the molecular formula C10H16NOP. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an aminophenyl group attached to a diethylphosphine oxide moiety, which imparts unique chemical properties.
Wirkmechanismus
The exact mode of action would depend on the specific reaction and the other compounds present. In general, phosphine oxides can participate in a variety of chemical reactions, including reductions, ligand exchange reactions, and as catalysts in various transformations .
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME)Like all compounds, the adme properties would be influenced by factors such as the compound’s size, charge, polarity, and the presence of functional groups .
The action environment of a compound refers to how external factors, such as temperature, pH, and the presence of other compounds, can influence its behavior. For (2-Aminophenyl)diethylphosphine oxide, these factors could influence its stability, reactivity, and the types of reactions it can participate in .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)diethylphosphine oxide typically involves the reaction of 2-iodoaniline with diethylphosphine oxide. The reaction is carried out in the presence of a base such as potassium phosphate and a palladium catalyst, often using a ligand like Xantphos. The reaction is conducted in a solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminophenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The aminophenyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Aminophenyl)diethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Aminophenyl)dimethylphosphine oxide: Similar structure but with dimethyl groups instead of diethyl groups.
(2-Aminophenyl)diphenylphosphine oxide: Contains phenyl groups instead of ethyl groups.
(2-Aminophenyl)diisopropylphosphine oxide: Features isopropyl groups instead of ethyl groups
Uniqueness
(2-Aminophenyl)diethylphosphine oxide is unique due to its specific combination of aminophenyl and diethylphosphine oxide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific ligand properties and stability under various conditions.
Eigenschaften
IUPAC Name |
2-diethylphosphorylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKSLFOOAIEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407520-18-6 |
Source


|
| Record name | 2-(diethylphosphoryl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)
![N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)



![{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol](/img/structure/B2937997.png)
![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2937998.png)


![6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide](/img/structure/B2938002.png)
